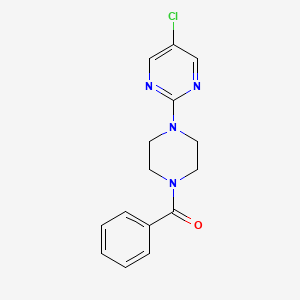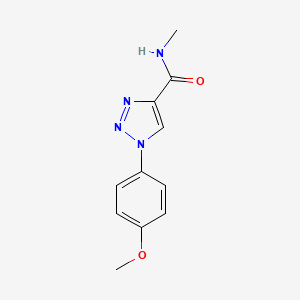
5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atoms: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the oxan-4-yl group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction reactions might target the pyrimidine ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2’-deoxyuridine: A fluorinated pyrimidine used in cancer treatment.
4-amino-5-fluoro-2-methylpyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
The uniqueness of 5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H15F2N3O |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H15F2N3O/c16-11-1-3-12(4-2-11)20-15-13(17)14(18-9-19-15)10-5-7-21-8-6-10/h1-4,9-10H,5-8H2,(H,18,19,20) |
InChI Key |
RZZMAKSZMUNING-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C(=NC=N2)NC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15114324.png)
amine](/img/structure/B15114336.png)
![4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B15114338.png)
![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15114341.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114344.png)
![1-Methyl-4-({4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B15114346.png)


![3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15114374.png)
![6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15114382.png)


![2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114400.png)
![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine](/img/structure/B15114408.png)
